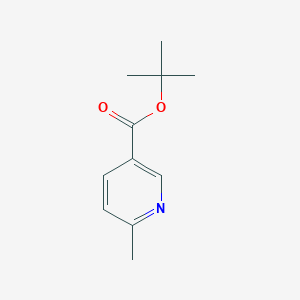

Tert-butyl 6-methylnicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

tert-butyl 6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)10(13)14-11(2,3)4/h5-7H,1-4H3 |

InChI-Schlüssel |

JOFYPBKCGCROPB-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)C(=O)OC(C)(C)C |

Kanonische SMILES |

CC1=NC=C(C=C1)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Tert Butyl 6 Methylnicotinate

Esterification and Transesterification Approaches

The formation of the tert-butyl ester of 6-methylnicotinic acid can be accomplished either by the direct reaction of the carboxylic acid with tert-butyl alcohol or by exchanging the methyl group of methyl 6-methylnicotinate (B8608588) with a tert-butyl group.

Direct Esterification of 6-Methylnicotinic Acid with Tert-butyl Alcohol

The direct esterification of 6-methylnicotinic acid with tert-butyl alcohol presents a straightforward approach to the synthesis of tert-butyl 6-methylnicotinate. This method is often employed in a multi-step process that begins with the oxidation of 2-methyl-5-ethylpyridine to form 6-methylnicotinic acid. Following the oxidation, the reaction mixture, containing the sulfuric acid salts of 6-methylnicotinic acid, is treated with an alcohol, such as tert-butanol.

The esterification is typically carried out by heating the alcoholic mixture to a temperature ranging from 25°C up to the reflux point of the alcohol. The quantity of tert-butyl alcohol used is generally at least one mole per mole of the starting 2-methyl-5-ethylpyridine, with a preferred range of 5 to 10 moles to drive the reaction towards the ester product. Upon completion of the esterification, the resulting solution is concentrated, neutralized with a suitable base, and then the this compound is extracted using an organic solvent.

| Parameter | Condition |

| Reactants | 6-Methylnicotinic Acid, Tert-butyl Alcohol |

| Alcohol Molar Ratio | ≥ 1 mole (preferably 5-10 moles) per mole of precursor |

| Temperature | 25°C to reflux |

| Post-reaction | Concentration, neutralization, extraction |

Transesterification from Methyl 6-Methylnicotinate

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a widely utilized and versatile method for synthesizing this compound from its methyl ester precursor, methyl 6-methylnicotinate. This approach can be facilitated by various catalytic systems, including bases, organometallic reagents, and enzymes.

Base-catalyzed transesterification is a common and effective method for the synthesis of this compound. Strong bases such as sodium tert-butoxide or potassium tert-butoxide are employed to facilitate the reaction between methyl 6-methylnicotinate and tert-butyl alcohol. The reaction is typically carried out by dissolving the starting materials in an organic solvent, with the base added to initiate the transesterification process. The selection of the base and reaction conditions can be critical in achieving high yields and purity of the final product.

| Catalyst | Reactants | Solvent |

| Sodium tert-butoxide | Methyl 6-methylnicotinate, tert-Butanol | Organic Solvent (e.g., THF, DMF) |

| Potassium tert-butoxide | Methyl 6-methylnicotinate, tert-Butanol | Organic Solvent (e.g., THF, DMF) |

Organolithium reagents, such as butyllithium, can mediate the transesterification of methyl nicotinate (B505614) derivatives. This method involves the deprotonation of the alcohol, in this case, tert-butyl alcohol, by butyllithium to form the more nucleophilic lithium tert-butoxide in situ. This alkoxide then attacks the carbonyl carbon of methyl 6-methylnicotinate, leading to the formation of this compound. The high reactivity of organolithium reagents necessitates the use of anhydrous conditions and an inert atmosphere to prevent side reactions. The reaction is typically performed at low temperatures to control its exothermicity.

Enzymatic transesterification offers a green and highly selective alternative for the synthesis of esters. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are effective biocatalysts for this transformation. The use of immobilized lipases in continuous-flow reactor systems provides several advantages, including improved mixing, mass transfer, and thermal control, leading to enhanced reaction efficiency and easier product separation. In such a system, a solution of methyl 6-methylnicotinate and tert-butyl alcohol would be continuously passed through a column packed with the immobilized lipase. The residence time, temperature, and substrate concentration can be precisely controlled to maximize the conversion to this compound. This methodology aligns with the principles of green chemistry by utilizing a reusable biocatalyst under mild reaction conditions.

| Enzyme | System | Advantages |

| Immobilized Lipase (e.g., Novozym 435) | Continuous-Flow Reactor | High selectivity, mild conditions, catalyst reusability, process automation |

Process Optimization in Yield and Purity

Optimizing the synthesis of this compound is crucial for its industrial application, focusing on maximizing the yield and ensuring high purity of the final product. Key parameters that are typically adjusted include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

In direct esterification, using a significant excess of tert-butyl alcohol can shift the equilibrium towards the product side, thereby increasing the yield. For transesterification reactions, the choice and amount of catalyst are critical. In base-catalyzed methods, precise control of the base concentration is necessary to avoid potential side reactions.

Multi-step Synthetic Routes

Multi-step synthetic routes are commonly employed for the production of this compound, allowing for the construction of the target molecule from simpler, more readily available starting materials.

Oxidation of 2-Methyl-5-alkylpyridines to 6-Methylnicotinic Acid Precursors

A prevalent strategy for synthesizing the core structure of this compound involves the oxidation of 2-methyl-5-alkylpyridines to form 6-methylnicotinic acid or its esters, which serve as key precursors. This selective oxidation targets the alkyl group at the 5-position of the pyridine (B92270) ring while preserving the methyl group at the 2-position.

One established method utilizes nitric acid as the oxidizing agent. google.com In this process, a 2-methyl-5-alkylpyridine, where the alkyl group contains 2 to 8 carbon atoms, is reacted with nitric acid at elevated temperatures and pressures to selectively yield 6-methylnicotinic acid. google.com To achieve high yields, the reaction is typically conducted with nitric acid concentrations of 70 to 100 weight percent, a mole ratio of nitric acid to pyridine between 6 and 15, and temperatures ranging from 250 to 325°F. google.com The reaction is maintained under superatmospheric pressure to keep the reactants in the liquid phase for a duration of 10 to 60 minutes. google.com

Another variation of this oxidative process involves the use of sulfuric acid in conjunction with nitric acid for the oxidation of 2-methyl-5-ethylpyridine. google.comgoogle.com The process begins by mixing 2-methyl-5-ethylpyridine with at least a molar equivalent of sulfuric acid, followed by heating the mixture to a temperature between 140°C and 225°C. google.com Nitric acid is then added, and the reaction is conducted in a manner that continuously distills off water and/or diluted nitric acid. google.com Following the oxidation, the resulting 6-methylnicotinic acid is esterified by adding an alcohol and heating the mixture. google.com This one-pot oxidation and esterification process can produce various 6-methylnicotinic acid esters, with yields of 65 to 70 percent being reported for the ester and selectivities around 78.9% for methyl 6-methylnicotinate. google.comgoogle.com

The choice of oxidizing agent and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, the use of potassium permanganate has also been described for the oxidation of 2-methyl-5-ethylpyridine, though it may require longer reaction times and large quantities of reagents. google.comgoogle.com Catalysts such as ammonium vanadate or selenium dioxide have also been employed in conjunction with nitric acid to facilitate the oxidation. google.com

| Starting Material | Oxidizing Agent/Catalyst | Key Reaction Conditions | Product | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 2-Methyl-5-alkylpyridine (C2-C8 alkyl) | Nitric Acid (70-100%) | 250-325°F, Superatmospheric pressure, 10-60 min | 6-Methylnicotinic Acid | High ultimate yields | google.com |

| 2-Methyl-5-ethylpyridine | Nitric Acid and Sulfuric Acid | 140-225°C, Continuous distillation | 6-Methylnicotinic Acid Ester | ~65-70% yield | google.com |

| 2-Methyl-5-ethylpyridine | Nitric Acid and Sulfuric Acid | 150-170°C | Methyl 6-Methylnicotinate | 78.9% selectivity | google.com |

| 2-Methyl-5-ethylpyridine | Potassium Permanganate | Long reaction times, large quantities of water | 6-Methylnicotinic Acid | 69% yield | google.comgoogle.com |

| 2-Methyl-5-ethylpyridine | Nitric Acid / Ammonium Vanadate | - | 6-Methylnicotinic Acid (as copper salt) | 51% yield | google.com |

Routes involving γ-Butyrolactone and Methyl 6-Methylnicotinate

A distinct synthetic approach towards derivatives related to this compound involves the use of γ-butyrolactone and methyl 6-methylnicotinate as starting materials. google.compatsnap.com This pathway is aimed at the synthesis of 6-methyl nicotine, for which this compound could be a potential intermediate or a related structure. The core of this strategy lies in an initial ester condensation reaction between γ-butyrolactone and methyl 6-methylnicotinate. google.compatsnap.com

The process commences by dissolving γ-butyrolactone in an organic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). google.compatsnap.com The solution is cooled, typically to a temperature between -30°C and 20°C, and a base is added. google.com Suitable bases for this reaction include sodium hydride (NaH), potassium hydride (KH), sodium tert-butoxide, or potassium tert-butoxide. google.com After a short reaction time, methyl 6-methylnicotinate is introduced, and the reaction mixture is allowed to warm to room temperature and react for several hours to yield a condensed intermediate product. google.compatsnap.com The mass ratio of γ-butyrolactone to the base is typically in the range of 1:1 to 1:3, and the ratio of γ-butyrolactone to methyl 6-methylnicotinate is between 1.2:1 and 3:1. google.com

Following the initial condensation, the synthesis proceeds through a series of subsequent reactions including a ring-opening reaction, reduction, halogenation, and finally an amination ring-closure to arrive at the target 6-methyl nicotine. google.compatsnap.com This multi-step sequence highlights a versatile use of methyl 6-methylnicotinate in building more complex heterocyclic structures.

Strategies from Halogenated Nicotinates

The synthesis of this compound can also be approached from halogenated nicotinate precursors. A relevant example is the synthesis of methyl 4-bromo-6-methylnicotinate, which can then undergo further transformations. rsc.org The synthesis starts with 4-hydroxy-6-methylnicotinic acid, which is first esterified to methyl 4-hydroxy-6-methylnicotinate. rsc.org This is achieved by reacting the acid with methanol (B129727) in a solvent mixture of dichloromethane (B109758) (DCM) and methanol, in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP). rsc.org

The resulting methyl 4-hydroxy-6-methylnicotinate is then subjected to a halogenation reaction to introduce a bromine atom at the 4-position of the pyridine ring. rsc.org This is accomplished by treating the hydroxy ester with phosphorus oxybromide (POBr₃) in DCM. rsc.org The reaction is typically initiated at a low temperature (0°C) and then allowed to proceed at a slightly elevated temperature (35°C). rsc.org This two-step process provides a route to a halogenated derivative of 6-methylnicotinate, which can serve as a versatile intermediate for the introduction of various functional groups, including the tert-butoxycarbonyl group, through subsequent nucleophilic substitution or cross-coupling reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. This involves the use of sustainable solvents and the development of efficient catalytic systems to minimize waste and energy consumption.

Implementation of Sustainable Solvents in Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional volatile organic solvents (VOCs) are often associated with environmental and health hazards. rsc.orgresearchgate.net In the context of synthesizing nicotinates, including this compound, a shift towards more sustainable solvents is being explored.

While specific examples directly pertaining to this compound are not extensively detailed in the provided search results, general principles of green solvent selection are applicable. rsc.orgresearchgate.net Water is often considered a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. rsc.orgresearchgate.net Biocatalytic processes, which are often conducted in aqueous media, represent a green approach to chemical synthesis. nih.gov For reactions that are not compatible with water, other green solvent alternatives include supercritical fluids like carbon dioxide, and bio-derived solvents such as 2-methyltetrahydrofuran. rsc.orgmlsu.ac.in

In the esterification of 6-methylnicotinic acid to its methyl ester, methanol is used as both a reagent and a solvent. chemicalbook.com While methanol is a common solvent, its sustainability can be improved by ensuring efficient recovery and recycling. The broader goal is to replace hazardous solvents like dichloromethane, which has been used in related syntheses, with more benign alternatives whenever possible. rsc.orgnih.gov

Catalytic Systems for Enhanced Efficiency and Reduced Waste

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient reactions with reduced waste generation. researchgate.net In the synthesis of nicotinates, catalytic approaches can replace stoichiometric reagents, leading to higher atom economy and lower environmental impact.

For the esterification of nicotinic acids, solid acid catalysts are being investigated as alternatives to traditional homogeneous catalysts like sulfuric acid. researchgate.netorientjchem.org For instance, a MoO₃/SiO₂ bifunctional catalyst has been shown to be effective for the synthesis of methyl nicotinate. researchgate.netorientjchem.org Such solid catalysts can be more easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. researchgate.net

In the broader context of pyridine derivative synthesis, Cu-based zeolites have been used as catalysts for the oxidation of 3-methyl-pyridine to niacin (nicotinic acid) using hydrogen peroxide as a green oxidant. oaepublish.com This type of catalytic system, which operates under milder conditions and uses a more environmentally friendly oxidizing agent than traditional methods, could potentially be adapted for the synthesis of 6-methylnicotinic acid.

The use of biocatalysts, or enzymes, also represents a significant advancement in green chemistry. nih.gov While not specifically documented for this compound synthesis in the provided results, enzymatic reactions often proceed with high selectivity under mild conditions in aqueous environments, offering a highly sustainable synthetic route. rsc.orgnih.gov

| Green Chemistry Principle | Application in Nicotinate Synthesis | Potential Benefits | Reference |

|---|---|---|---|

| Use of Sustainable Solvents | Replacement of volatile organic solvents with water, supercritical CO₂, or bio-derived solvents. | Reduced toxicity, flammability, and environmental pollution. | rsc.orgresearchgate.net |

| Catalysis | Use of solid acid catalysts (e.g., MoO₃/SiO₂) for esterification instead of sulfuric acid. | Easier catalyst recovery and reuse, reduced corrosive waste. | researchgate.netorientjchem.org |

| Use of Greener Reagents | Employing hydrogen peroxide as an oxidant with a Cu-based zeolite catalyst for nicotinic acid synthesis. | Avoids harsh and toxic oxidizing agents, produces water as a byproduct. | oaepublish.com |

| Biocatalysis | Potential use of enzymes for selective transformations in aqueous media. | High selectivity, mild reaction conditions, reduced energy consumption, and use of a green solvent. | nih.gov |

Continuous-Flow Synthesis Methodologies

The adoption of continuous-flow synthesis methodologies in the production of fine chemicals and pharmaceutical intermediates has marked a significant advancement over traditional batch processing. This approach offers enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration into multi-step sequences. While specific research detailing the continuous-flow synthesis of this compound is not extensively documented in publicly available literature, the principles and established protocols for continuous-flow esterification and the synthesis of pyridine derivatives provide a strong basis for its potential implementation.

Continuous-flow systems, typically employing microreactors or packed-bed reactors, enable the rapid and efficient synthesis of esters. For instance, the synthesis of various tertiary butyl esters has been successfully demonstrated in flow microreactor systems, showcasing improved efficiency, versatility, and sustainability compared to batch methods. These systems allow for precise control over residence time, temperature, and stoichiometry, leading to higher yields and purities.

The general approach to synthesizing this compound in a continuous-flow setup would likely involve the pumping of a solution of 6-methylnicotinic acid and a suitable tert-butylating agent, potentially with a catalyst, through a heated reactor coil. The reaction parameters, such as temperature, flow rate (which dictates the residence time), and pressure, would be optimized to maximize the conversion and yield of the desired product.

Below are illustrative data tables based on analogous continuous-flow esterification and pyridine synthesis processes, which could be adapted for the synthesis of this compound.

Table 1: Illustrative Parameters for Continuous-Flow Esterification of a Carboxylic Acid

| Parameter | Value |

| Reactor Type | Packed-Bed Reactor |

| Catalyst | Solid Acid Catalyst |

| Substrate 1 | Carboxylic Acid |

| Substrate 2 | tert-Butanol |

| Solvent | Toluene |

| Temperature | 120 °C |

| Flow Rate | 0.5 mL/min |

| Residence Time | 20 min |

| Pressure | 5 bar |

| Yield | >90% |

Table 2: Research Findings on a Continuous-Flow Hantzsch Pyrrole Synthesis Involving a tert-Butyl Ester

| Parameter | Value |

| Reactor Type | Microreactor |

| Reactant 1 | tert-Butyl acetoacetate |

| Reactant 2 | Primary Amine |

| Reactant 3 | 2-Bromoketone |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 200 °C |

| Residence Time | 8 min |

| Key Finding | In situ hydrolysis of the tert-butyl ester to the carboxylic acid |

| Yield | >60% |

These examples highlight the feasibility and potential advantages of employing continuous-flow methodologies for the synthesis of this compound. The precise control over reaction conditions afforded by flow chemistry can lead to a more efficient, safer, and scalable production process compared to traditional batch methods. Further research would be required to optimize the specific parameters for this particular transformation.

Influence of the Tert-butyl Ester Group on Reactivity

The tert-butyl ester group is a prominent feature of the molecule, exerting substantial control over its reactivity, stability, and solubility.

The bulky nature of the tert-butyl group presents considerable steric hindrance to nucleophilic attack at the carbonyl carbon of the ester. In reactions such as hydrolysis or amidation, the large spatial requirement of the three methyl groups on the tert-butyl moiety physically obstructs the trajectory of incoming nucleophiles. This steric shield significantly reduces the rate of nucleophilic acyl substitution reactions compared to less hindered esters like methyl or ethyl esters. For a reaction to occur, the nucleophile must approach the electrophilic carbonyl carbon, and the bulkiness of the tert-butyl group makes this approach sterically unfavorable. learncbse.in

This steric effect is a key consideration in planning synthetic routes involving the modification of the ester group. While direct nucleophilic attack on the carbonyl is hindered, this property can be advantageous when desiring to perform reactions elsewhere on the molecule without affecting the ester functionality.

Table 1: Comparison of Relative Rates of Nucleophilic Acyl Substitution for Different Esters

| Ester Group | Relative Rate of Hydrolysis | Steric Hindrance |

|---|---|---|

| Methyl | High | Low |

| Ethyl | Moderate | Moderate |

| Isopropyl | Low | High |

| Tert-butyl | Very Low | Very High |

Tert-butyl esters exhibit distinct stability profiles under acidic and basic conditions. They are known to be relatively stable under neutral and basic conditions. acsgcipr.orgarkat-usa.org The steric hindrance that protects the carbonyl carbon from nucleophilic attack also contributes to its stability in the presence of bases. Saponification of tert-butyl esters is significantly slower than that of other alkyl esters.

Conversely, tert-butyl esters are labile under acidic conditions. acsgcipr.orglibretexts.org The mechanism of acid-catalyzed hydrolysis of tert-butyl esters proceeds via a different pathway than for primary or secondary alkyl esters. Protonation of the ester oxygen is followed by the formation of a stable tert-butyl cation, which is a key feature of the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. acsgcipr.orgactachemscand.org This cleavage is facilitated by the stability of the tertiary carbocation intermediate. A variety of acids, including trifluoroacetic acid, formic acid, and p-toluenesulfonic acid, can be used to cleave the tert-butyl group. acsgcipr.org

Table 2: Stability of this compound under Different Conditions

| Condition | Stability | Predominant Mechanism of Cleavage |

|---|---|---|

| Neutral (pH ~7) | High | - |

| Basic (e.g., NaOH) | High | Slow Saponification (BAc2) |

| Acidic (e.g., TFA, HCl) | Low | AAL1 (via tert-butyl cation) |

The presence of the tert-butyl group, with its significant nonpolar character, generally increases the solubility of this compound in nonpolar organic solvents compared to its methyl or ethyl ester counterparts. This enhanced solubility can be advantageous in homogeneous catalysis, where the dissolution of all reactants and the catalyst in a single phase is crucial for efficient reaction kinetics. The use of organic solvents is common in many catalytic processes. justia.com

Increased solubility in solvents like toluene, diethyl ether, or tetrahydrofuran can facilitate reactions that are otherwise difficult to perform with more polar substrates. This property is particularly relevant for metal-catalyzed cross-coupling reactions, where both the substrate and the organometallic catalyst need to be soluble in the reaction medium.

Metal-Catalyzed Transformations

The pyridine ring of this compound is a versatile scaffold for metal-catalyzed transformations, allowing for the introduction of new functional groups at various positions.

The pyridine ring can be functionalized through various palladium-catalyzed cross-coupling reactions. For these reactions to occur, a halide (or triflate) substituent is typically required on the pyridine ring. Assuming a halogenated derivative of this compound is used, Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is generally tolerant of a wide range of functional groups, and the tert-butyl ester is expected to be stable under the typically basic reaction conditions. mdpi.com The choice of palladium catalyst and ligands is crucial for achieving high yields. researchgate.netasianpubs.org

Buchwald-Hartwig Amination: This reaction enables the formation of aryl amines from aryl halides. A halogenated derivative of this compound could be coupled with a primary or secondary amine using a palladium catalyst with specialized phosphine ligands. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgyoutube.com The steric hindrance of the tert-butyl group on the ester is unlikely to significantly affect the reactivity at a remote position on the pyridine ring.

Table 3: Representative Conditions for Cross-Coupling Reactions on a Halogenated Pyridine Substrate

| Reaction | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, PdCl2(dppf) | Na2CO3, K3PO4 | Toluene, Dioxane, Water |

| Buchwald-Hartwig | Pd2(dba)3 with XPhos, SPhos | NaOt-Bu, K2CO3 | Toluene, Dioxane |

Direct functionalization of C-H bonds on the pyridine ring is an increasingly important area of research, offering a more atom-economical approach to modifying the molecule. beilstein-journals.org The nitrogen atom in the pyridine ring can act as a directing group, facilitating the regioselective activation of C-H bonds, typically at the C2 and C6 positions. rsc.org However, the existing methyl group at the C6 position in this compound would likely direct C-H activation to the C2 position.

Various transition metals, including palladium, rhodium, and iridium, can catalyze C-H activation. acs.org The reaction partner can be an alkene, alkyne, aryl halide, or other electrophile. The presence of an electron-withdrawing ester group can influence the electronic properties of the pyridine ring and thus affect the efficiency of C-H activation. nih.gov The development of new catalytic systems continues to expand the scope of these transformations on pyridine-containing molecules. researchgate.net

Derivatization and Advanced Functionalization Strategies Involving Tert Butyl 6 Methylnicotinate

Modifications at the Ester Moiety

The tert-butyl ester group of tert-butyl 6-methylnicotinate (B8608588) provides a robust protecting group for the carboxylic acid, yet it can be selectively transformed into other functional groups, such as amides, through carefully controlled reaction conditions.

Selective Ester Hydrolysis and Amidation

The selective cleavage of the tert-butyl ester is a key transformation that unmasks the carboxylic acid for subsequent reactions. While direct hydrolysis can be achieved under acidic conditions, milder methods are often preferred to avoid degradation of other sensitive functional groups. For instance, the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to facilitate the chemoselective hydrolysis of tert-butyl esters. researchgate.net

Once the carboxylic acid is liberated, or through direct conversion of the ester, amidation can be achieved. A one-pot synthesis method for the direct amidation of tert-butyl esters involves the use of α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst. This process generates an acid chloride intermediate in situ, which then readily reacts with various amines to form the corresponding amides in high yields under mild conditions. organic-chemistry.org

Furthermore, a two-step catalytic amide-to-ester transformation has been developed that utilizes a tert-butyl nicotinate (B505614) directing group. This methodology involves the initial Pd-catalyzed amidation of a primary amide with tert-butyl 2-chloronicotinate. The resulting activated amide can then undergo Zn(OAc)₂-catalyzed non-solvolytic alcoholysis to yield the corresponding ester. researchgate.net While this method does not directly start with tert-butyl 6-methylnicotinate, it highlights the utility of the tert-butyl nicotinate moiety in facilitating amide bond cleavage and formation.

| Reaction | Reagents and Conditions | Product | Key Features |

| Selective Hydrolysis | ZnBr₂, Dichloromethane | 6-Methylnicotinic acid | Chemoselective cleavage of the tert-butyl ester. |

| Direct Amidation | α,α-Dichlorodiphenylmethane, SnCl₂, Amine | N-substituted-6-methylnicotinamide | One-pot synthesis from the tert-butyl ester. |

| Directed Amidation | 1. Tert-butyl 2-chloronicotinate, Pd catalyst, Primary amide; 2. Zn(OAc)₂, Alcohol | Ester | Two-step process utilizing a directing group. |

Transamidation Reactions

Transamidation offers an alternative route to modify the amide functionality derived from this compound. This reaction involves the exchange of the amine portion of an amide with a different amine. A general and efficient method for the transamidation of secondary amides is promoted by tert-butyl nitrite. This reaction proceeds at room temperature and does not require a metal catalyst or other additives, proceeding through an N-nitrosamide intermediate. rsc.org

In the context of the tert-butyl nicotinate directing group strategy, once an amide is formed from a nicotinate precursor, it can undergo transamidation with various nucleophiles, including other amines. researchgate.net5z.com This zinc-catalyzed process allows for the construction of peptide bonds and other complex amide structures. The reaction tolerates steric hindrance in both the activated amide and the incoming amine nucleophile. 5z.com

| Reaction | Reagents and Conditions | Product | Key Features |

| General Transamidation | tert-Butyl nitrite, Amine | New Amide | Metal-free, proceeds at room temperature. |

| Directed Transamidation | Zn(OAc)₂, Amine | New Amide | Utilizes a tert-butyl nicotinate directing group; suitable for peptide synthesis. |

Functionalization of the Pyridine (B92270) Core

The pyridine ring of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents that can significantly alter the molecule's properties.

Introduction of Halogen Substituents (e.g., chloromethyl)

The introduction of a chloromethyl group onto the pyridine ring can be a valuable transformation, as the resulting benzylic-type chloride is a versatile handle for further nucleophilic substitution reactions. A general method for the chloromethylation of aromatic compounds is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. While direct application to this compound is not explicitly documented, this method is a standard approach for such transformations.

A related synthesis of 2-bromo-6-chloromethylpyridine has been reported, demonstrating the feasibility of introducing a chloromethyl group onto a pyridine ring bearing other substituents. patsnap.com Additionally, the derivative 5-(chloromethyl)-2-methyl-pyridine, which is structurally related to the methyl ester of 6-methylnicotinic acid, is commercially available, suggesting that pathways to such compounds exist.

Alkylation and Arylation Reactions

Direct C-H alkylation and arylation of the pyridine ring are powerful methods for creating carbon-carbon bonds. While specific examples for this compound are scarce, general methodologies for the functionalization of pyridines are well-established.

The synthesis of 6-methylnicotinic acid itself often starts from 2-methyl-5-ethylpyridine, which is selectively oxidized. google.comgoogle.com This indicates that the pyridine ring can be substituted with alkyl groups, which are then modified to produce the nicotinic acid derivative. Rh(I)-catalyzed ortho-alkylation of pyridines and quinolines with olefins has been demonstrated, although this typically requires a substituent at the 2-position to proceed efficiently. nih.gov

Direct arylation of pyridines can be challenging but has been achieved using various catalytic systems. A nickel-catalyzed oxidative nucleophilic arylation strategy has been developed for electron-deficient N-heteroarenes like pyridine. nih.gov Furthermore, Rh(I)-catalyzed direct arylation of pyridines and quinolines provides a route to bis(hetero)aryl products. nih.gov The C3-arylation of nicotinic acids has also been reported through a one-pot protodecarboxylation–bromination–Suzuki coupling sequence, offering a pathway to introduce aryl groups at a position relevant to the nicotinate structure. scispace.com

| Reaction | General Method | Potential Application to this compound |

| Alkylation | Rh(I)-catalyzed ortho-alkylation of pyridines with olefins. | Potential for alkylation at the C2 or C4 positions of the pyridine ring. |

| Arylation | Ni-catalyzed oxidative nucleophilic arylation; Rh(I)-catalyzed direct arylation; One-pot bromination-Suzuki coupling of nicotinic acids. | Introduction of aryl substituents at various positions on the pyridine core. |

Formation of Complex Heterocyclic Architectures (e.g., spirocycles, piperidines)

The pyridine ring of this compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as spirocycles and piperidines, through reduction and subsequent cyclization or rearrangement reactions.

The catalytic hydrogenation of the pyridine ring is a common method to produce piperidine (B6355638) derivatives. organic-chemistry.org This transformation converts the aromatic system into a saturated six-membered heterocycle, which can then be further functionalized. A patent describes the synthesis of 6-methylnicotine from methyl 6-methylnicotinate, which involves the formation of a pyrrolidine (B122466) ring attached to the pyridine, showcasing the utility of methylnicotinates in building more complex alkaloid-like structures. patsnap.com

The construction of spirocycles, which contain a common atom in two rings, is an area of growing interest in medicinal chemistry. While direct syntheses of spirocycles from this compound are not well-documented, general strategies for the synthesis of spiropiperidines often involve the formation of the spiro-ring on a pre-formed piperidine or the formation of the piperidine ring on a pre-existing carbocycle or heterocycle. nih.govnih.gov Given that piperidines can be accessed from the reduction of this compound, subsequent spirocyclization reactions could be envisaged.

Protecting Group Chemistry of Nicotinate Esters

In the synthesis of complex molecules, a protecting group is often employed to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. For the carboxyl group of nicotinic acid derivatives like 6-methylnicotinic acid, esterification is a common protection strategy. The choice of ester is critical, as it must be stable to a planned set of reaction conditions and be removable later without affecting other functionalities.

The tert-butyl ester is a widely utilized protecting group for carboxylic acids, including in nicotinate systems such as this compound. Its effectiveness stems from a combination of steric and electronic properties. The bulky tert-butyl group sterically hinders the ester's carbonyl carbon, making it resistant to nucleophilic attack and basic hydrolysis conditions under which simpler esters like methyl or ethyl esters would be cleaved. ddugu.ac.in

The key feature of the tert-butyl ester is its mode of cleavage, which occurs readily under acidic conditions. libretexts.org This acid-lability is due to the mechanism of cleavage, which proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation). ddugu.ac.in This allows for the deprotection of the carboxylic acid under relatively mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). ddugu.ac.in

This stability to base and lability to acid makes the tert-butyl ester, and by extension this compound, a valuable intermediate in multistep synthesis. It allows for transformations that require basic conditions to be performed on other parts of the molecule, such as the pyridine ring or the methyl group, while the carboxylic acid function remains safely protected.

Orthogonal deprotection is a powerful strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others that are cleaved by different mechanisms. The distinct acid-lability of the tert-butyl ester group, compared to the cleavage conditions required for other common esters, enables a high degree of orthogonality. This allows for precise, stepwise unmasking of functional groups in complex molecules.

For instance, a tert-butyl ester can be selectively cleaved while other ester groups, such as benzyl (B1604629) (Bn) or methyl (Me) esters, remain intact. Aqueous phosphoric acid has been shown to be a mild and effective reagent for the deprotection of tert-butyl esters with good selectivity, tolerating the presence of both benzyl and methyl esters. acs.orgorganic-chemistry.org Similarly, Lewis acids like ytterbium triflate can catalyze the deprotection of tert-butyl esters in nitromethane, leaving benzyl, allyl, and methyl esters unaffected. niscpr.res.in Zinc bromide (ZnBr₂) in DCM has also been used for the chemoselective hydrolysis of tert-butyl esters. acs.orgnih.govsemanticscholar.orgresearchgate.net

Conversely, conditions exist to cleave other protecting groups while leaving the tert-butyl ester untouched. Benzyl esters, for example, are uniquely susceptible to hydrogenolysis, a reaction to which tert-butyl esters are stable. libretexts.org Furthermore, research has demonstrated that benzyl esters can be selectively cleaved by treatment with nickel boride in methanol (B129727) at ambient temperature, with no effect on tert-butyl esters present in the same molecule. researchgate.net This orthogonality is crucial in synthetic sequences where a carboxylic acid protected as a benzyl ester needs to be revealed before one protected as a tert-butyl ester.

This selective reactivity allows chemists to design complex synthetic routes, confident that each functional group can be deprotected at the desired stage without compromising the integrity of the rest of the molecule. The tables below summarize these orthogonal relationships.

Table 1: Selective Deprotection of Tert-butyl Esters

| Reagent(s) | Conditions | Groups Cleaved | Groups Tolerated | Source(s) |

|---|---|---|---|---|

| 85% Phosphoric Acid (H₃PO₄) | Dichloromethane (DCM) | Tert-butyl ester | Benzyl ester, Methyl ester, Cbz carbamate, TBDMS ether | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Tert-butyl ester | Benzyl ester, Allyl ester, Methyl ester, Propargyl ester | niscpr.res.in |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Tert-butyl ester | PhF-protected amines | acs.orgnih.govsemanticscholar.orgresearchgate.net |

| Silica Gel | Toluene, reflux | Tert-butyl ester | Tert-butyl ether, Trimethylsilylethyl (TMSE) ester | researchgate.net |

Table 2: Selective Deprotection of Other Groups in the Presence of Tert-butyl Esters

| Reagent(s) | Conditions | Groups Cleaved | Groups Tolerated | Source(s) |

|---|---|---|---|---|

| Nickel Boride (Ni₂B) | Methanol (MeOH), ambient temp. | Benzyl ester | Tert-butyl ester , Methyl ester, Ethyl ester, Trityl ester, Benzyl ether | researchgate.net |

| Boron Trichloride (BCl₃) | - | Benzyl ester | Alkyl esters (including Tert-butyl ester ) | researchgate.net |

| Nitric Acid (HNO₃) | - | N-Boc group | Tert-butyl ester | researchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | THF, reflux | N-Boc group | Tert-butyl ester , Tert-butyl ether, Cbz carbamate | researchgate.net |

Computational and Theoretical Investigations of Tert Butyl 6 Methylnicotinate

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are instrumental in predicting the geometric and energetic properties of molecules. For Tert-butyl 6-methylnicotinate (B8608588), these methods offer a detailed understanding of its structural characteristics and conformational possibilities.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to Tert-butyl 6-methylnicotinate, such as 6-methylnicotinic acid, have been performed to determine their equilibrium geometry and harmonic frequencies. imperial.ac.uk For this compound, DFT calculations, typically using a basis set like B3LYP/6-311+G(d,p), would be employed to optimize the molecular structure. imperial.ac.uk This optimization process seeks the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. Such studies would likely reveal a non-planar skeleton for the optimized molecule. imperial.ac.uk The results of these calculations are fundamental for understanding the molecule's intrinsic stability and serve as the foundation for further computational analysis.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N Bond Length (Pyridine Ring) | ~1.34 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length (Ester) | ~1.36 Å |

| O-C (tert-butyl) Bond Length | ~1.48 Å |

| Pyridine (B92270) Ring C-C Bond Lengths | ~1.39 Å |

| C-N-C Bond Angle (Pyridine Ring) | ~117° |

| O=C-O Bond Angle | ~125° |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules.

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. For this compound, the primary points of rotational freedom are around the C-C bond connecting the pyridine ring to the carboxyl group and the C-O bond of the ester group. The bulky tert-butyl group imposes significant steric hindrance, which heavily influences the preferred conformation.

Potential Energy Surface Analysis

A Potential Energy Surface (PES) analysis provides a comprehensive map of a molecule's energy as a function of its geometric parameters. For this compound, a PES scan would typically be performed by systematically rotating one or more dihedral angles, such as the angle defining the orientation of the tert-butyl group relative to the ester plane, while optimizing the rest of the molecular geometry at each step.

This analysis would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. The height of these energy barriers indicates the rotational freedom of the group. For the tert-butyl group in this compound, the PES would likely show distinct energy wells corresponding to staggered conformations and high-energy peaks for eclipsed conformations. The energy difference between the most and least stable rotamers would quantify the rotational barrier of the tert-butyl group.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide several descriptors that help in understanding and predicting this behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. vinatiorganics.com Conversely, a small gap indicates a molecule that is more reactive and less stable. vinatiorganics.com For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the non-bonding oxygen atoms of the ester group. The LUMO is likely to be distributed over the pyridine ring and the carbonyl group, which are the electron-accepting parts of the molecule. DFT calculations for related nicotinic acid derivatives have shown similar distributions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: This data is illustrative and based on typical values from computational studies of similar aromatic esters.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface using a color scale.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative regions, indicating electron-rich areas and likely sites for electrophilic attack, are expected to be located around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group. imperial.ac.uknih.gov These areas have a high electron density due to the presence of lone pairs. Conversely, regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack, would be found around the hydrogen atoms of the pyridine ring and the methyl groups. imperial.ac.uk The MEP analysis thus provides a visual representation of the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. An NBO analysis of this compound would elucidate the Lewis-like structure of the molecule, quantifying the electron density in bonding orbitals, lone pairs, and antibonding orbitals.

Key insights from a hypothetical NBO analysis would include:

Hybridization: Determination of the hybridization of atomic orbitals for each atom in the molecule, offering insights into the geometry and bonding characteristics.

Donor-Acceptor Interactions: Quantification of hyperconjugative and steric interactions through the analysis of interactions between filled (donor) and empty (acceptor) orbitals. This would reveal the energetic stabilization arising from electron delocalization. For instance, interactions between the lone pairs of the oxygen and nitrogen atoms with antibonding orbitals of adjacent sigma bonds could be quantified.

Bond Polarity and Atomic Charges: Calculation of natural atomic charges, providing a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

A data table summarizing the results of a future NBO analysis could resemble the following:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N7 | σ(C2-C3) | Data not available | π-delocalization |

| LP(1) O12 | σ(C11-C13) | Data not available | Hyperconjugation |

| σ(C5-C6) | σ*(N7-C2) | Data not available | Hyperconjugation |

This table is illustrative and contains no real data.

Charge Distribution Analysis

A detailed analysis of the charge distribution in this compound would provide fundamental insights into its electrostatic properties and intermolecular interactions. This is typically achieved through various population analysis schemes in computational chemistry.

Commonly used methods include:

Mulliken Population Analysis: A straightforward method to partition the total electron density among the atoms.

Natural Population Analysis (NPA): Derived from the NBO analysis, providing a more robust and less basis-set-dependent description of atomic charges.

Atomic Charges from Electrostatic Potentials (ESP): Charges are fitted to reproduce the molecular electrostatic potential, offering a good representation of how the molecule is perceived by other interacting species.

The results of such an analysis would highlight the electronegative character of the nitrogen and oxygen atoms, leading to partial negative charges, and the corresponding partial positive charges on the adjacent carbon atoms. This information is crucial for understanding the molecule's dipole moment and its interactions with polar solvents or biological receptors.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical calculations of the vibrational frequencies of this compound would allow for the assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. By performing a frequency calculation (typically using DFT methods), a set of vibrational modes and their corresponding intensities can be obtained.

Key vibrational modes that would be of interest include:

C=O stretching of the ester group.

C-N stretching and bending modes of the pyridine ring.

C-H stretching and bending modes of the methyl and tert-butyl groups.

Ring breathing modes of the pyridine skeleton.

A comparison of the calculated and experimental spectra can confirm the molecular structure and provide a detailed understanding of the vibrational dynamics.

UV-Vis Absorption Spectra Calculations

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. A TD-DFT calculation for this compound would yield the excitation energies and oscillator strengths of the electronic transitions. This would allow for the prediction of the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. The primary electronic transitions would likely involve π → π* transitions within the pyridine ring and n → π* transitions associated with the carbonyl group and the nitrogen atom.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects using various approaches:

Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide good estimates of how the solvent affects properties like molecular geometry, charge distribution, and spectroscopic signatures.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. These models are more computationally demanding.

For this compound, studying solvent effects would be crucial for understanding its behavior in different chemical environments. For instance, the polarity of the solvent would be expected to influence the energy of the n → π* transitions and could also affect the relative stability of different conformers.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Tert-butyl 6-methylnicotinate (B8608588). Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's identity and connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

The ¹H NMR spectrum of Tert-butyl 6-methylnicotinate is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methyl group protons, and the tert-butyl group protons. Based on the analysis of analogous compounds, such as Methyl 6-methylnicotinate chemicalbook.com, and established chemical shift principles, a predicted assignment can be made. The aromatic region will show three signals for the protons at positions 2, 4, and 5 of the pyridine ring. The methyl group at position 6 will appear as a singlet in the upfield region, while the nine equivalent protons of the tert-butyl group will also produce a characteristic sharp singlet.

Similarly, the ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the substituents. The quaternary carbon and the methyl carbons of thetert-butyl group, along with the carbon of the methyl group on the ring, will appear at the higher field end of the spectrum rsc.orglibretexts.org.

Predicted ¹H NMR Assignments for this compound (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (Pyridine) | ~9.0 | Doublet (d) | 1H |

| H-4 (Pyridine) | ~8.1 | Doublet of Doublets (dd) | 1H |

| H-5 (Pyridine) | ~7.2 | Doublet (d) | 1H |

| C(CH₃)₃ | ~1.6 | Singlet (s) | 9H |

Predicted ¹³C NMR Assignments for this compound (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| C-6 (Pyridine) | ~160 |

| C-2 (Pyridine) | ~152 |

| C-4 (Pyridine) | ~137 |

| C-3 (Pyridine) | ~125 |

| C-5 (Pyridine) | ~123 |

| C (CH₃)₃ (Quaternary) | ~82 |

| C(C H₃)₃ (Methyls) | ~28 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, NOESY) for Structural Elucidation

To confirm the assignments from one-dimensional spectra and to further elucidate the molecular structure, a suite of two-dimensional NMR experiments is utilized.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for definitively assigning the carbon signals. For instance, the signal for the H-2 proton would show a correlation to the C-2 carbon signal, H-4 to C-4, H-5 to C-5, the protons of the 6-methyl group to the 6-methyl carbon, and the tert-butyl protons to the tert-butyl methyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. In this compound, a NOESY spectrum could reveal a correlation between the tert-butyl protons and the H-5 proton of the pyridine ring, providing insight into the preferred orientation of the bulky ester group relative to the aromatic ring.

Low-Temperature NMR for Conformational Analysis

The this compound molecule possesses conformational flexibility, primarily due to rotation around the single bonds connecting the pyridine ring to the carbonyl group and the carbonyl group to the tert-butyl oxygen. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals.

By conducting NMR experiments at low temperatures, it may be possible to slow down this rotation sufficiently to observe distinct sets of signals for different stable conformers. This technique, known as low-temperature NMR, is a powerful method for studying conformational dynamics and determining the energy barriers between different rotational isomers (rotamers) nih.govauremn.org.br. The appearance of new or broadened peaks at reduced temperatures would indicate the presence of multiple conformers in equilibrium.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The molecular formula for this compound is C₁₁H₁₅NO₂ chemscene.com. The theoretical exact mass can be calculated based on the most abundant isotopes of each element. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Calculated and Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then often undergoes fragmentation into smaller, characteristic ions. The analysis of this fragmentation pattern provides a fingerprint that can help to identify the molecule and confirm its structure.

For this compound, several key fragmentation pathways are anticipated:

Loss of Isobutylene: A hallmark fragmentation for tert-butyl esters is the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement. This would result in a prominent peak corresponding to the protonated 6-methylnicotinic acid ion [M - 56]⁺.

Loss of a Methyl Radical: Cleavage of a methyl radical (CH₃•, 15 Da) from the tert-butyl group is another common fragmentation pathway, leading to a significant [M - 15]⁺ ion researchgate.net. This resulting ion is stabilized by the adjacent oxygen atom.

Cleavage of the Ester Group: Fragmentation can also occur at other points in the ester group, such as the loss of the entire tert-butoxy group (•OC(CH₃)₃, 87 Da) to give an acylium ion, or the loss of the tert-butyl cation (•C(CH₃)₃, 57 Da).

The relative abundance of these fragment ions helps to piece together the structure of the parent molecule libretexts.orglibretexts.org.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 6-methylnicotinate |

| Isobutylene |

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are fundamental in synthetic chemistry for both monitoring the progress of reactions and assessing the purity of the final products. For the synthesis of this compound, a variety of chromatographic methods are employed to ensure efficient reaction conversion and high purity of the isolated compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of a chemical reaction, such as the esterification of 6-methylnicotinic acid with a tert-butyl source. libretexts.orgresearchgate.net By comparing the chromatographic behavior of the reaction mixture over time to that of the starting materials, chemists can deduce whether the reaction is complete. libretexts.org

In a typical setup for monitoring the synthesis of this compound, three spots are applied to a silica gel TLC plate: the starting material (6-methylnicotinic acid), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the more polar 6-methylnicotinic acid will diminish in intensity in the reaction mixture lane, while a new, less polar spot corresponding to the this compound product will appear and intensify. researchgate.net The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.orgnih.gov

The choice of mobile phase is crucial for achieving good separation. For nicotinic acid derivatives, various solvent systems can be employed. nih.govresearchgate.net A common mobile phase for separating a carboxylic acid from its less polar ester derivative would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). nih.govorgsyn.org Visualization of the spots can be achieved under UV light, as the pyridine ring is UV-active, or by using chemical staining agents.

Table 1: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Application | Starting material, reaction mixture, co-spot |

| Visualization | UV light (254 nm) or staining (e.g., p-anisaldehyde) |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a synthesized compound with high accuracy and precision. creative-proteomics.comnih.gov It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure. For purity assessment of this compound, a reversed-phase HPLC method is typically suitable. nih.gov

In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram displays peaks corresponding to each component in the sample. The purity of this compound can be determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. Detection is commonly performed using a UV detector, as the aromatic pyridine ring of the nicotinate (B505614) absorbs UV light effectively. sielc.compickeringlabs.com

While this compound itself is not chiral, HPLC is also the gold standard for determining the enantiomeric excess (e.e.) of chiral molecules. acs.orgacs.org If this compound were synthesized using a chiral catalyst or resolved into enantiomers, a specialized chiral stationary phase (CSP) would be used. The CSP interacts differently with each enantiomer, causing them to elute at different times and produce two separate peaks. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.

Table 2: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~261 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 40 °C) pickeringlabs.com |

Gas Chromatography (GC) for Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. semanticscholar.org It is particularly useful for assessing the purity and confirming the identity of volatile compounds like esters. This compound, being an ester, is amenable to GC analysis.

For product analysis, a small amount of the purified compound is dissolved in a volatile solvent and injected into the GC. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. More volatile compounds and those with weaker interactions travel through the column faster.

GC is very often coupled with a Mass Spectrometer (MS) detector. GC-MS analysis provides not only a chromatogram to assess purity but also a mass spectrum for each peak. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern, which serves as a molecular fingerprint and confirms the compound's identity.

Table 3: Representative GC-MS Parameters for Product Analysis

| Parameter | Description |

|---|---|

| Column | Fused silica capillary column (e.g., MEGA-5-MS, 30 m x 0.25 mm, 0.25 µm film) semanticscholar.org |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, ramp at 10 °C/min to 240 °C, hold for 5 min semanticscholar.org |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound. redalyc.org

To perform this analysis on this compound, a high-quality single crystal must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed computationally to generate a three-dimensional model of the molecule.

While the specific crystal structure of this compound is not described in the searched literature, analysis of structurally similar compounds, such as other tert-butyl substituted pyridine derivatives, provides insight into the expected structural features. nih.govresearchgate.netnih.gov X-ray analysis would confirm the planar structure of the pyridine ring, the tetrahedral geometry of the ester and tert-butyl carbon atoms, and the precise bond lengths and angles throughout the molecule. It would also reveal the conformation of the bulky tert-butyl group relative to the plane of the aromatic ring and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the packing of the molecules in the crystal lattice. redalyc.org

Table 4: Key Parameters from a Hypothetical X-ray Crystallography Report

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |

| Calculated Density (Dx) | g/cm³ |

| Final R-indices | R1, wR2 (indicators of refinement quality) |

Strategic Applications of Tert Butyl 6 Methylnicotinate in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Tert-butyl 6-methylnicotinate (B8608588) serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates. The tert-butyl ester group often functions as a robust protecting group for the carboxylic acid. This group is stable under a variety of reaction conditions but can be removed selectively when needed, typically under acidic conditions. This allows chemists to perform reactions on other parts of the molecule, such as the pyridine ring or the methyl group, without affecting the carboxylic acid functionality. nih.gov

Derivatives of this scaffold are instrumental in developing therapeutic agents. For instance, related nicotinic acid structures are key intermediates in the synthesis of drugs targeting neurological disorders. nih.gov The 6-methylnicotinate framework is a precursor for a variety of more complex molecules, including those used in the treatment of central nervous system (CNS) disorders. chemicalbook.commoltuslab.com Furthermore, a zinc-catalyzed, tert-butyl nicotinate-directed amide cleavage process has been developed, showcasing a biomimetic activation mechanism that facilitates the transformation of amides into esters under mild conditions. figshare.comacs.orgresearchgate.netacs.org This methodology highlights the sophisticated role the tert-butyl nicotinate (B505614) moiety can play as a directing group in complex synthetic transformations, compatible with sensitive substrates like peptides and sugars. figshare.comacs.orgresearchgate.net

| Intermediate Class | Derived from Scaffold | Therapeutic Area Application | Reference |

|---|---|---|---|

| Substituted Pyridines | 6-Methylnicotinate | Neurological Disorders | nih.gov |

| Amine-Containing Heterocycles | Nicotinic Acid | CNS Disorders | moltuslab.com |

| Activated Amides | Tert-butyl 2-chloronicotinate | Peptide/Sugar Modification | figshare.comacs.org |

| 6Z-acetylmethylenepenicillanic acid derivatives | Tert-butyl ester precursors | Cytotoxic agents for cancer research | researchgate.netresearchgate.net |

Role in Agrochemical Synthesis

The pyridine scaffold, central to Tert-butyl 6-methylnicotinate, is a well-established toxophore in the agrochemical industry. Nicotinic acid and its derivatives are precursors to various pesticides, including insecticides, fungicides, and herbicides. jocpr.comechemi.com Synthetic nicotinoids, inspired by the natural insecticide nicotine, have been developed into highly effective insecticides. jocpr.com The synthesis of these compounds often involves the derivatization of a nicotinic acid ester, such as methyl nicotinate, which shares the core structure of the title compound. jocpr.com

Research has demonstrated the development of pyridine-3-carboxamide (B1143946) analogs for the treatment of bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. researchgate.net This highlights the utility of the nicotinamide (B372718) scaffold, readily accessible from nicotinic acid esters, in creating targeted agents to protect crops from bacterial pathogens. Patents also describe the use of pyridine carboxamide derivatives more broadly as pesticides, underscoring the commercial importance of this chemical class in agriculture. google.com The versatility of the pyridine ring allows for the synthesis of a wide range of biologically active molecules tailored for crop protection.

| Agrochemical Class | Core Scaffold | Mode of Action/Use | Reference |

|---|---|---|---|

| Neonicotinoid Insecticides | Pyridine | Acts on insect nervous system | jocpr.com |

| Pyridine Carboxamides | Pyridine | General pesticides | google.com |

| Antibacterial Agents | Pyridine-3-carboxamide | Control of plant pathogens like R. solanacearum | researchgate.net |

Precursor for Advanced Materials

Beyond life sciences, the structural rigidity and coordination capabilities of the pyridine-carboxylate framework make it an excellent precursor for advanced materials. Specifically, derivatives of pyridine carboxylic acids are widely used as organic linkers or ligands in the synthesis of Metal-Organic Frameworks (MOFs). nih.govrsc.orgrsc.orgresearchgate.net MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic linkers, with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in molecules like this compound can coordinate with metal centers (e.g., Co²⁺, Cu²⁺, Zn²⁺) to form stable, extended networks. nih.govrsc.orgrsc.org The geometry of the linker dictates the topology and pore characteristics of the resulting MOF. Pyridine-3,5-dicarboxylate, a close analog, is noted for its ability to form strong metal-ligand bonds and create MOFs with tunable pore sizes and high surface areas, which are critical for applications in energy storage and selective adsorption. nih.govrsc.org The development of novel precursors is a key step in engineering new functional materials, and pyridine-based molecules are important building blocks in this field. polytechnique.edu

| Material Type | Role of Pyridine-Carboxylate | Key Features | Potential Applications | Reference |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Organic Linker | High porosity, tunable pore size, high surface area | Gas storage, catalysis, energy storage | nih.govrsc.orgresearchgate.net |

| Hybrid Supercapacitors | Active Electrode Material | Redox activity, extended porous structure | Energy storage devices | nih.govrsc.org |

| Functional Polymers | Monomer Precursor | Controlled reactivity, ability to add functionality | Thin films, luminescent materials | polytechnique.edu |

Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy in modern chemistry used to rapidly generate a multitude of structurally diverse compounds from a common starting material. This compound is an ideal scaffold for this approach due to its multiple, chemically distinct reactive sites. This strategy is central to combinatorial chemistry, which accelerates the discovery of new drugs and materials by creating large "libraries" of related molecules for high-throughput screening. semanticscholar.orgresearchgate.net

The key to its utility lies in the orthogonal reactivity of its functional groups:

The Ester Group: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other derivatives.

The Pyridine Ring: The ring itself can undergo various modifications, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, to introduce new substituents at different positions. acs.org

The Methyl Group: The methyl group can be functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or via halogenation to introduce a reactive handle for further elaboration.

By systematically applying different reaction sequences to these sites, a single starting material can give rise to a vast library of unique compounds. nih.govnih.gov This approach streamlines the synthesis of novel molecules, enabling the rapid exploration of chemical space to identify compounds with desired biological or material properties. nih.govacs.orgnih.gov

| Reactive Site on Scaffold | Potential Modification Reaction | Resulting Functional Group/Structure | Library Diversity Contribution |

|---|---|---|---|

| Tert-butyl Ester | Hydrolysis & Amide Coupling | -C(O)NHR | Introduces diverse R groups (amines) |

| Pyridine Ring (C2, C4, C5) | Cross-Coupling (e.g., Suzuki) | -Aryl, -Heteroaryl | Adds various aromatic/heterocyclic moieties |

| 6-Methyl Group | Oxidation & Wittig Reaction | -CH=CHR | Generates diverse alkenes |

| Pyridine Nitrogen | N-Oxidation/Alkylation | N⁺-O⁻ or N⁺-R | Modifies electronic properties and solubility |

Conclusion and Future Research Perspectives

Summary of Key Methodological and Mechanistic Advances

The functionalization of the pyridine (B92270) ring, the core scaffold of nicotinate (B505614) esters, has been a central theme of recent methodological development. Historically, the inherent electronic properties of the pyridine ring dictated site-selectivity, often leading to functionalization at the C2, C4, and C6 positions. However, modern catalytic methods have provided unprecedented control over regioselectivity, enabling the targeted modification of previously inaccessible positions like C3 and C5.

Key advances have been driven by transition-metal catalysis, particularly with palladium, nickel, and rhodium. Palladium-catalyzed C-H activation has emerged as a powerful tool for direct arylation, alkenylation, and acylation of the pyridine nucleus. rsc.orgbeilstein-journals.org Mechanistic studies suggest that these reactions can proceed through various pathways, including chelation-assisted C-H activation or the formation of palladacycle intermediates. rsc.orgbeilstein-journals.org For instance, the use of specialized ligands can direct palladium catalysts to activate the C3–H bond, overriding the intrinsic electronic preference for other positions. nih.gov